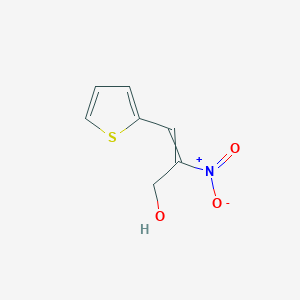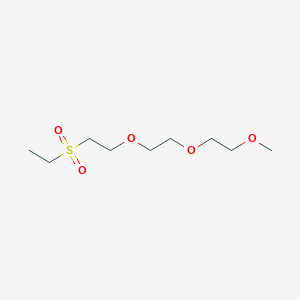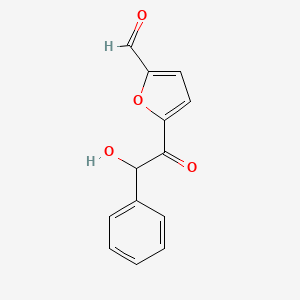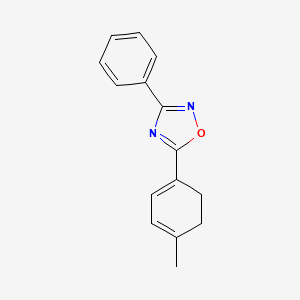
3,3-Bis(2,2-diphenylethenyl)-1-ethyl-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(2,2-diphenylethenyl)-1-ethyl-1,3-dihydro-2H-indol-2-one is a complex organic compound known for its unique structural properties. This compound belongs to the class of indole derivatives, which are widely studied for their diverse chemical and biological activities. The presence of diphenylethenyl groups and an indole core makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2,2-diphenylethenyl)-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,2-diphenylethanal with an indole derivative under acidic conditions. The reaction is followed by cyclization and subsequent alkylation to introduce the ethyl group at the nitrogen atom. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
3,3-Bis(2,2-diphenylethenyl)-1-ethyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring and the diphenylethenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
科学的研究の応用
3,3-Bis(2,2-diphenylethenyl)-1-ethyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 3,3-Bis(2,2-diphenylethenyl)-1-ethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3,3-Bis(2,2-diphenylethenyl)-5-chloro-2,3-dihydro-1H-indole-2-one
- 1,3-Bis(2,2-diphenylethenyl)pyrene
- 2,4-Pentanedione, 3,3-bis(2,2-diphenylethenyl)
Uniqueness
3,3-Bis(2,2-diphenylethenyl)-1-ethyl-1,3-dihydro-2H-indol-2-one is unique due to its specific structural features, including the ethyl group at the nitrogen atom and the presence of diphenylethenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
923036-68-4 |
|---|---|
分子式 |
C38H31NO |
分子量 |
517.7 g/mol |
IUPAC名 |
3,3-bis(2,2-diphenylethenyl)-1-ethylindol-2-one |
InChI |
InChI=1S/C38H31NO/c1-2-39-36-26-16-15-25-35(36)38(37(39)40,27-33(29-17-7-3-8-18-29)30-19-9-4-10-20-30)28-34(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,2H2,1H3 |
InChIキー |
BBHVKHDFVCKRKF-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C(C1=O)(C=C(C3=CC=CC=C3)C4=CC=CC=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
![2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B14202860.png)
![Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl-](/img/structure/B14202863.png)

phosphane}](/img/structure/B14202873.png)





![1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane](/img/structure/B14202903.png)
